molecular formula C4H8O3S B14208758 3-Hydroxy-2-(methylsulfanyl)propanoic acid CAS No. 828936-63-6

3-Hydroxy-2-(methylsulfanyl)propanoic acid

Cat. No.: B14208758
CAS No.: 828936-63-6
M. Wt: 136.17 g/mol
InChI Key: OAUQEINGFLJPHQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group, a carboxyl group, and a methylsulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(methylsulfanyl)propanoic acid with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast can be genetically engineered to produce this compound from renewable resources such as glucose or glycerol. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Scientific Research Applications

3-Hydroxy-2-(methylsulfanyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

    3-Hydroxypropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-3-(methylsulfanyl)propanoic acid: Similar structure but different positioning of the hydroxyl group, leading to different reactivity and applications.

    3-Hydroxy-2-methylpropanoic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.

Uniqueness: 3-Hydroxy-2-(methylsulfanyl)propanoic acid is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

828936-63-6

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

3-hydroxy-2-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H8O3S/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)

InChI Key

OAUQEINGFLJPHQ-UHFFFAOYSA-N

Canonical SMILES

CSC(CO)C(=O)O

Origin of Product

United States

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